alpha-Boswellic acid

Catalog No.
S521879
CAS No.
471-66-9
M.F
C30H48O3
M. Wt
456.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
alpha-Boswellic acid

CAS Number

471-66-9

Product Name

alpha-Boswellic acid

IUPAC Name

(6aR,6bS,8aR,12aR)-3-hydroxy-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid

Molecular Formula

C30H48O3

Molecular Weight

456.7 g/mol

InChI

InChI=1S/C30H48O3/c1-25(2)14-15-26(3)16-17-28(5)19(20(26)18-25)8-9-21-27(4)12-11-23(31)30(7,24(32)33)22(27)10-13-29(21,28)6/h8,20-23,31H,9-18H2,1-7H3,(H,32,33)/t20-,21?,22?,23?,26+,27?,28+,29+,30?/m0/s1

InChI Key

BZXULBWGROURAF-SLLOXPBESA-N

SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C(=O)O)O)C)C)C2C1)C)C)C

Solubility

Soluble in DMSO

Synonyms

Boswellic acid

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C(=O)O)O)C)C)C2C1)C)C)C

Isomeric SMILES

C[C@@]12CC[C@@]3(C(=CCC4[C@]3(CCC5C4(CCC(C5(C)C(=O)O)O)C)C)[C@@H]1CC(CC2)(C)C)C

Description

The exact mass of the compound alpha-Boswellic acid is 456.3603 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Lipids -> Prenol Lipids [PR] -> Isoprenoids [PR01] -> C30 isoprenoids (triterpenes) [PR0106]. However, this does not mean our product can be used or applied in the same or a similar way.

Anti-inflammatory Properties

One of the most studied properties of alpha-boswellic acid is its anti-inflammatory activity. Studies have shown that alpha-boswellic acid may inhibit the production of leukotrienes, which are inflammatory mediators involved in various conditions like arthritis, inflammatory bowel disease, and asthma []. Additionally, alpha-boswellic acid may suppress the activity of 5-lipoxygenase, an enzyme critical for leukotriene synthesis [].

Potential in Cancer Research

Alpha-boswellic acid has also shown promise in cancer research. In vitro studies suggest that alpha-boswellic acid may induce apoptosis (cell death) in cancer cells and inhibit their proliferation [, ]. While these results are encouraging, further research is needed to determine the effectiveness of alpha-boswellic acid in cancer treatment.

Other Areas of Investigation

Scientific research is ongoing to explore the potential benefits of alpha-boswellic acid in various other conditions, including:

  • Neurodegenerative diseases like Alzheimer's disease
  • Osteoarthritis []
  • Chronic obstructive pulmonary disease (COPD) []

Alpha-Boswellic acid is a pentacyclic triterpenoid compound primarily derived from the resin of the Boswellia species, particularly Boswellia serrata. It is one of the main active constituents of boswellic acids, which are known for their therapeutic properties. The chemical structure of alpha-Boswellic acid includes a carboxylic acid group and hydroxyl groups, contributing to its biological activities. Its molecular formula is C30H48O3C_{30}H_{48}O_3, and it is recognized for its significant anti-inflammatory and analgesic effects, which have been utilized in traditional medicine for centuries, particularly in Ayurvedic practices .

The mechanism by which alpha-boswellic acid exerts its anti-inflammatory effects is still under investigation. One proposed mechanism involves the inhibition of 5-lipoxygenase, an enzyme critical for the production of inflammatory leukotrienes []. Alpha-boswellic acid may also interfere with the signaling pathways of pro-inflammatory mediators like NF-κB [].

Alpha-boswellic acid is generally considered safe for consumption at recommended doses. However, some studies have reported mild gastrointestinal side effects like heartburn and diarrhea []. Pregnant and lactating women should consult with a healthcare professional before using alpha-boswellic acid supplements due to the lack of data on safety in these populations [].

Typical of triterpenoids. Notably, it can participate in oxidation reactions to form derivatives such as 11-keto-alpha-boswellic acid. These transformations often involve hydroxylation or acetylation, which can modify its biological activity and solubility. For instance, the synthesis of 3-acetyl-11-keto-alpha-boswellic acid involves a radical-type reaction using bromine, showcasing how functional groups can be altered to enhance pharmacological properties .

Alpha-Boswellic acid exhibits a range of biological activities:

  • Anti-inflammatory: It inhibits the enzyme 5-lipoxygenase, reducing leukotriene synthesis and thereby mitigating inflammatory responses .
  • Anticancer: Studies have demonstrated its potential in inducing apoptosis in various cancer cell lines, including prostate cancer cells. It activates apoptotic pathways, enhancing the effectiveness of chemotherapy .
  • Wound Healing: Recent research indicates that alpha-Boswellic acid accelerates wound healing by modulating inflammatory responses and promoting growth factor levels, particularly through the nuclear factor kappa beta signaling pathway .

Synthesis of alpha-Boswellic acid can be achieved through several methods:

  • Extraction from Natural Sources: The primary method involves extracting the compound from the resin of Boswellia serrata using solvents like ethanol or methanol.
  • Partial Synthesis: Recent studies have explored synthesizing alpha-Boswellic acid from oleanolic acid through hydroxylation reactions, yielding moderate amounts of the desired compound .
  • Chemical Modifications: Derivatives can be synthesized through acetylation or oxidation processes to enhance specific biological activities or improve pharmacokinetic properties .

Alpha-Boswellic acid has various applications in medicine and health:

  • Anti-inflammatory Treatments: It is used in formulations aimed at treating inflammatory conditions such as arthritis and asthma.
  • Cancer Therapy: Its ability to induce apoptosis makes it a candidate for adjunctive cancer therapies.
  • Wound Care Products: Due to its wound healing properties, it is incorporated into topical formulations aimed at accelerating skin repair processes .

Research on interaction studies involving alpha-Boswellic acid focuses on its synergistic effects with other compounds:

  • Combination Therapies: Studies suggest that combining alpha-Boswellic acid with conventional cancer therapies may enhance therapeutic efficacy while reducing side effects.
  • Pharmacokinetic Interactions: Investigations into how alpha-Boswellic acid interacts with metabolic enzymes indicate potential alterations in drug metabolism when used alongside other pharmaceuticals .

Alpha-Boswellic acid shares structural similarities and biological activities with several other boswellic acids. Here’s a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey ActivitiesUnique Features
Beta-boswellic acidC30H48O3C_{30}H_{48}O_3Anti-inflammatory, anticancerDifferent triterpene structure; less studied than alpha-boswellic acid
11-Keto-beta-boswellic acidC30H46O4C_{30}H_{46}O_4Strong anticancer propertiesExhibits potent activity against specific cancer types
Acetyl-alpha-boswellic acidC32H50O4C_{32}H_{50}O_4Enhanced anti-inflammatory effectsAcetylation increases bioavailability
3-O-Acetyl-11-keto-beta-boswellic acidC32H48O5C_{32}H_{48}O_5Anticancer, anti-inflammatoryCombines features of both acetylation and keto modifications

Alpha-Boswellic acid stands out due to its specific mechanism of action against inflammation and cancer, making it a focal point for ongoing research into therapeutic applications .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

8.4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

456.36034539 g/mol

Monoisotopic Mass

456.36034539 g/mol

Heavy Atom Count

33

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Use Classification

Lipids -> Prenol Lipids [PR] -> Isoprenoids [PR01] -> C30 isoprenoids (triterpenes) [PR0106]

Dates

Modify: 2023-08-15
1: Bai F, Chen X, Yang H, Xu HG. Acetyl-11-Keto-β-Boswellic Acid Promotes Osteoblast Differentiation by Inhibiting Tumor Necrosis Factor-α and Nuclear Factor-κB Activity. J Craniofac Surg. 2018 Jun 20. doi: 10.1097/SCS.0000000000004691. [Epub ahead of print] PubMed PMID: 29927820.
2: Wang MX, Zhao JX, Meng YJ, Di TT, Xu XL, Xie XJ, Lin Y, Zhang L, Wang N, Li P, Wang Y. Acetyl-11-keto-β-boswellic acid inhibits the secretion of cytokines by dendritic cells via the TLR7/8 pathway in an imiquimod-induced psoriasis mouse model and in vitro. Life Sci. 2018 May 30. pii: S0024-3205(18)30312-6. doi: 10.1016/j.lfs.2018.05.044. [Epub ahead of print] PubMed PMID: 29859222.
3: Xiong X, He YN, Feng B, Pan Y, Zhang HZ, Ke XM, Zhang Y, Yang M, Han L, Zhang DK. Screening for the anti-inflammation quality markers of Xiaojin Pills based on HPLC-MS/MS method, COX-2 inhibition test and protein interaction network. Sci Rep. 2018 May 10;8(1):7454. doi: 10.1038/s41598-018-25582-7. PubMed PMID: 29748583; PubMed Central PMCID: PMC5945850.
4: Wang D, Ge S, Bai J, Song Y. Boswellic acid exerts potent anticancer effects in HCT-116 human colon cancer cells mediated via induction of apoptosis, cell cycle arrest, cell migration inhibition and inhibition of PI3K/AKT signalling pathway. J BUON. 2018 Mar-Apr;23(2):340-345. PubMed PMID: 29745074.
5: Yoon JH, Kim JH, Ham SS, Gang BY, Lee SH, Choi G, Kim YS, Lee G, Ju YS. Optimal Processing Conditions of Boswellia carteri Birdw. Using Response Surface Methodology. Pharmacogn Mag. 2018 Apr-Jun;14(54):235-241. doi: 10.4103/pm.pm_140_17. Epub 2018 Apr 10. PubMed PMID: 29720838; PubMed Central PMCID: PMC5909322.
6: Jiang XW, Zhang BQ, Qiao L, Liu L, Wang XW, Yu WH. Acetyl-11-keto-β-boswellic acid extracted from Boswellia serrata promotes Schwann cell proliferation and sciatic nerve function recovery. Neural Regen Res. 2018 Mar;13(3):484-491. doi: 10.4103/1673-5374.228732. PubMed PMID: 29623934; PubMed Central PMCID: PMC5900512.
7: Belcaro G, Dugall M, Luzzi R, Hosoi M, Ledda A, Feragalli B, Hu S, Ganguly A, Eggenhoffner R, Corti A, Giacomelli L. Phytoproflex®: supplementary management of osteoarthrosis: a supplement registry. Minerva Med. 2018 Apr;109(2):88-94. doi: 10.23736/S0026-4806.17.05460-X. PubMed PMID: 29534559.
8: Sadeghnia HR, Arjmand F, Ghorbani A. NEUROPROTECTIVE EFFECT OF BOSWELLIA SERRATA AND ITS ACTIVE CONSTITUENT ACETYL 11-KETO-β-BOSWELLIC ACID AGAINST OXYGEN-GLUCOSE-SERUM DEPRIVATION-INDUCED CELL INJURY. Acta Pol Pharm. 2017 May;74(3):911-920. PubMed PMID: 29513961.
9: Koeberle A, Henkel A, Verhoff M, Tausch L, König S, Fischer D, Kather N, Seitz S, Paul M, Jauch J, Werz O. Triterpene Acids from Frankincense and Semi-Synthetic Derivatives That Inhibit 5-Lipoxygenase and Cathepsin G. Molecules. 2018 Feb 24;23(2). pii: E506. doi: 10.3390/molecules23020506. PubMed PMID: 29495286.
10: Haroyan A, Mukuchyan V, Mkrtchyan N, Minasyan N, Gasparyan S, Sargsyan A, Narimanyan M, Hovhannisyan A. Efficacy and safety of curcumin and its combination with boswellic acid in osteoarthritis: a comparative, randomized, double-blind, placebo-controlled study. BMC Complement Altern Med. 2018 Jan 9;18(1):7. doi: 10.1186/s12906-017-2062-z. PubMed PMID: 29316908; PubMed Central PMCID: PMC5761198.
11: Gupta S, Ahsan AU, Wani A, Khajuria V, Nazir LA, Sharma S, Bhagat A, Raj Sharma P, Bhardwaj S, Peerzada KJ, Ali Shah B, Ahmed Z. The amino analogue of β-boswellic acid efficiently attenuates the release of pro-inflammatory mediators than its parent compound through the suppression of NF-κB/IκBα signalling axis. Cytokine. 2018 Jul;107:93-104. doi: 10.1016/j.cyto.2017.12.004. Epub 2017 Dec 8. PubMed PMID: 29229421.
12: Rybakovsky E, Valenzano MC, Deis R, DiGuilio KM, Thomas S, Mullin JM. Improvement of Human-Oral-Epithelial-Barrier Function and of Tight Junctions by Micronutrients. J Agric Food Chem. 2017 Dec 20;65(50):10950-10958. doi: 10.1021/acs.jafc.7b04203. Epub 2017 Dec 7. PubMed PMID: 29172516.
13: Ranzato E, Martinotti S, Volante A, Tava A, Masini MA, Burlando B. The major Boswellia serrata active 3-acetyl-11-keto-β-boswellic acid strengthens interleukin-1α upregulation of matrix metalloproteinase-9 via JNK MAP kinase activation. Phytomedicine. 2017 Dec 1;36:176-182. doi: 10.1016/j.phymed.2017.09.010. Epub 2017 Sep 25. PubMed PMID: 29157812.
14: Mazzio EA, Lewis CA, Soliman KFA. Transcriptomic Profiling of MDA-MB-231 Cells Exposed to Boswellia Serrata and 3-O-Acetyl-B-Boswellic Acid; ER/UPR Mediated Programmed Cell Death. Cancer Genomics Proteomics. 2017 Nov-Dec;14(6):409-425. PubMed PMID: 29109091.
15: Sayed AS, Gomaa IEO, Bader M, El Sayed NSED. Role of 3-Acetyl-11-Keto-Beta-Boswellic Acid in Counteracting LPS-Induced Neuroinflammation via Modulation of miRNA-155. Mol Neurobiol. 2018 Jul;55(7):5798-5808. doi: 10.1007/s12035-017-0801-2. Epub 2017 Oct 27. PubMed PMID: 29079998.
16: Farzaei MH, Shahpiri Z, Bahramsoltani R, Nia MM, Najafi F, Rahimi R. Efficacy and Tolerability of Phytomedicines in Multiple Sclerosis Patients: A Review. CNS Drugs. 2017 Oct;31(10):867-889. doi: 10.1007/s40263-017-0466-4. Review. PubMed PMID: 28948486.
17: Passari AK, Mishra VK, Singh G, Singh P, Kumar B, Gupta VK, Sarma RK, Saikia R, Donovan AO, Singh BP. Insights into the functionality of endophytic actinobacteria with a focus on their biosynthetic potential and secondary metabolites production. Sci Rep. 2017 Sep 18;7(1):11809. doi: 10.1038/s41598-017-12235-4. Erratum in: Sci Rep. 2018 Mar 12;8(1):4650. PubMed PMID: 28924162; PubMed Central PMCID: PMC5603540.
18: Rehman NU, Ali L, Al-Harrasi A, Mabood F, Al-Broumi M, Khan AL, Hussain H, Hussain J, Csuk R. Quantification of AKBA in Boswellia sacra Using NIRS Coupled with PLSR as an Alternative Method and Cross-Validation by HPLC. Phytochem Anal. 2018 Mar;29(2):137-143. doi: 10.1002/pca.2721. Epub 2017 Sep 7. PubMed PMID: 28881407.
19: Shehata AM, Quintanilla-Fend L, Bettio S, Kamyabi-Moghaddam Z, Kohlhofer UA, Scherbaum WA, Ammon HPT. 11-Keto-β-Boswellic Acid Inhibits Lymphocyte (CD3) Infiltration Into Pancreatic Islets of Young None Obese Diabetic (NOD) Mice. Horm Metab Res. 2017 Sep;49(9):693-700. doi: 10.1055/s-0043-112761. Epub 2017 Jul 31. PubMed PMID: 28759942.
20: Greve HL, Kaiser M, Brun R, Schmidt TJ. Terpenoids from the Oleo-Gum-Resin of Boswellia serrata and Their Antiplasmodial Effects In Vitro. Planta Med. 2017 Oct;83(14-15):1214-1226. doi: 10.1055/s-0043-116943. Epub 2017 Jul 24. PubMed PMID: 28738439.

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